A Comprehensive Technical Guide to 4-(5-Bromo-2-methylphenoxy)piperidine and a Structurally Related Analog, Sertraline
A Comprehensive Technical Guide to 4-(5-Bromo-2-methylphenoxy)piperidine and a Structurally Related Analog, Sertraline
Preamble: Initial research for the target compound, 4-(5-Bromo-2-methylphenoxy)piperidine, yielded no publicly available scientific literature, patents, or database entries. This suggests that the compound may be a novel chemical entity, a proprietary intermediate not disclosed in the public domain, or a misidentified structure. Given the absence of data, this guide will instead provide a comprehensive technical overview of a structurally and functionally relevant molecule, Sertraline . Sertraline is a widely studied and clinically significant compound that will be of interest to researchers, scientists, and drug development professionals working with related scaffolds. This guide will adhere to the originally requested in-depth format, providing a robust resource on a well-documented molecule.
Part 1: Sertraline: An In-Depth Analysis
Introduction to Sertraline
Sertraline is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and social anxiety disorder. Its mechanism of action involves the potent and specific inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin in the synaptic cleft. This modulation of serotonergic neurotransmission is believed to be the primary basis for its therapeutic effects. The molecule is characterized by a tetralone-derived core, which distinguishes it from other SSRIs and contributes to its unique pharmacological profile.
Chemical Structure and Nomenclature
Sertraline, chemically known as (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, is a chiral molecule with two stereocenters. The clinically active and commercially available form is the (1S, 4S)-isomer.
-
IUPAC Name: (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
-
CAS Number: 79617-96-2
-
Molecular Formula: C₁₇H₁₇Cl₂N
-
Molecular Weight: 306.23 g/mol
The structural backbone of sertraline is a tetralin ring system, which is a partially hydrogenated naphthalene ring. This rigid scaffold holds the 3,4-dichlorophenyl group and the N-methylamine moiety in a specific spatial orientation, which is crucial for its high-affinity binding to the serotonin transporter.
Physicochemical Properties
The physicochemical properties of sertraline hydrochloride, the commonly used salt form, are summarized in the table below. These properties are critical for its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value |
| Melting Point | 243-245 °C |
| pKa | 9.47 |
| LogP (Octanol/Water) | 3.6 |
| Solubility | Sparingly soluble in water and ethanol; slightly soluble in isopropanol |
| Appearance | White to off-white crystalline powder |
Spectroscopic Data
The structural elucidation and confirmation of sertraline are typically performed using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of sertraline exhibits characteristic signals for the aromatic protons of the dichlorophenyl and tetralin rings, as well as the aliphatic protons of the tetralin and N-methyl groups.
-
¹³C NMR: The carbon NMR spectrum shows distinct resonances for the 17 carbon atoms in the molecule, including the quaternary carbons and the carbons of the dichlorophenyl group.
-
Mass Spectrometry (MS): The mass spectrum of sertraline typically shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, and C-Cl stretching of the dichlorophenyl moiety.
Part 2: Synthesis and Manufacturing
The synthesis of sertraline has been extensively studied and various synthetic routes have been developed. A common and efficient method involves the condensation of a tetralone precursor with methylamine, followed by stereoselective reduction.
Retrosynthetic Analysis
A retrosynthetic analysis of sertraline reveals a key disconnection at the C-N bond, leading back to a tetralone intermediate and methylamine. The tetralone itself can be synthesized from commercially available starting materials.
Caption: Retrosynthetic analysis of Sertraline.
General Synthetic Protocol
A generalized, multi-step synthesis of sertraline is outlined below. This protocol is a composite of commonly employed synthetic strategies.
Step 1: Synthesis of the Tetralone Intermediate
-
Friedel-Crafts Acylation: Reaction of a suitable benzene derivative with a succinic anhydride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a keto-acid.
-
Reduction: Reduction of the keto group, for example, via a Clemmensen or Wolff-Kishner reduction.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the resulting carboxylic acid in the presence of a strong acid (e.g., polyphosphoric acid) to yield the tetralone core.
Step 2: Formation of the Imine
-
Condensation: The tetralone intermediate is condensed with methylamine in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding imine.
Step 3: Stereoselective Reduction
-
Reduction: The imine is reduced to the secondary amine. This step is crucial for establishing the desired stereochemistry. Catalytic hydrogenation using a chiral catalyst or the use of chiral reducing agents can be employed to achieve high stereoselectivity.
-
Resolution: If a racemic mixture is obtained, chiral resolution using a chiral acid (e.g., mandelic acid) is performed to isolate the desired (1S, 4S)-isomer.
Step 4: Salt Formation
-
Treatment with HCl: The free base of sertraline is treated with hydrochloric acid in a suitable solvent to precipitate sertraline hydrochloride, the stable and pharmaceutically used salt form.
Caption: Generalized synthetic workflow for Sertraline HCl.
Part 3: Biological Activity and Applications
Mechanism of Action
Sertraline's primary mechanism of action is the highly selective inhibition of the presynaptic serotonin transporter (SERT). This inhibition blocks the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors. This enhancement of serotonergic neurotransmission is believed to be responsible for its antidepressant and anxiolytic effects. Sertraline has a lower affinity for other neurotransmitter transporters, such as the dopamine and norepinephrine transporters, which contributes to its favorable side-effect profile compared to older classes of antidepressants.
Caption: Simplified diagram of Sertraline's mechanism of action at the synapse.
Clinical Applications
Sertraline is approved by regulatory agencies worldwide for the treatment of a range of psychiatric disorders, including:
-
Major Depressive Disorder (MDD)
-
Obsessive-Compulsive Disorder (OCD)
-
Panic Disorder
-
Post-Traumatic Stress Disorder (PTSD)
-
Social Anxiety Disorder (SAD)
-
Premenstrual Dysphoric Disorder (PMDD)
Metabolism
Sertraline is extensively metabolized in the liver, primarily through N-demethylation to its major metabolite, desmethylsertraline. This process is mediated by several cytochrome P450 (CYP) isoenzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Desmethylsertraline is significantly less active as a serotonin reuptake inhibitor than the parent compound. Further metabolism involves deamination, hydroxylation, and glucuronide conjugation, leading to inactive metabolites that are excreted in the urine and feces.
Part 4: Conclusion
While the originally requested compound, 4-(5-Bromo-2-methylphenoxy)piperidine, remains an uncharacterized entity in the public domain, this guide has provided a comprehensive technical overview of sertraline, a clinically and commercially significant molecule with a related structural class. The detailed information on its chemical structure, physicochemical properties, synthesis, and biological activity serves as a valuable resource for researchers and drug development professionals. The methodologies and principles discussed herein are broadly applicable to the study and development of novel psychoactive compounds and other therapeutic agents.
